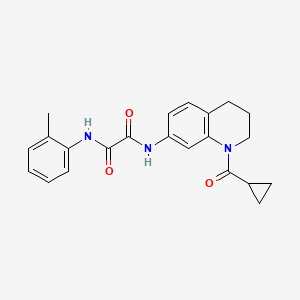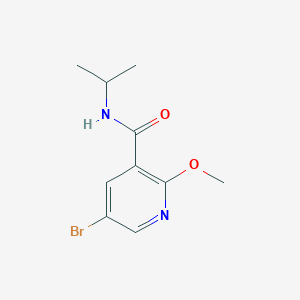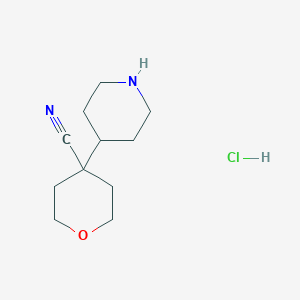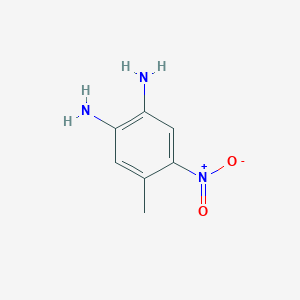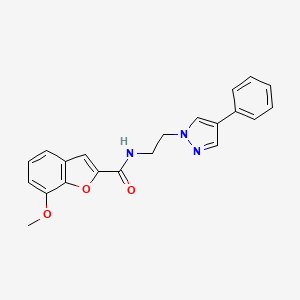![molecular formula C13H16N2S B2429115 1H-螺[环己烷-1,2'-喹唑啉]-4'-硫醇 CAS No. 126492-23-7](/img/structure/B2429115.png)
1H-螺[环己烷-1,2'-喹唑啉]-4'-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol is a heterocyclic compound that features a spiro linkage between a cyclohexane ring and a quinazoline ring, with a thiol group attached to the quinazoline moiety
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as a dipeptidyl peptidase IV inhibitor for the treatment of Type 2 Diabetes Mellitus.
Industry: Used in the development of materials with specific optical or electronic properties.
作用机制
Target of Action
The primary target of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a valuable target for the treatment of Type 2 Diabetes Mellitus (T2DM) .
Mode of Action
1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol interacts with DPP-4, inhibiting its activity . This inhibition increases the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide). These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells. The net effect is a decrease in blood glucose levels .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and long duration of action .
Result of Action
The molecular and cellular effects of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol’s action result in improved glycemic control. By inhibiting DPP-4 and increasing incretin levels, it promotes insulin secretion and inhibits glucagon release, leading to a decrease in blood glucose levels .
生化分析
Biochemical Properties
Related spiro-quinazoline derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways and gene expression
Molecular Mechanism
Related spiro-quinazoline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamides with cyclic ketones in the presence of a catalyst. For instance, aluminum metal-organic frameworks can be used as multifunctional carriers to facilitate the cyclocondensation reaction, leading to the formation of spiroquinazolinones .
Industrial Production Methods
Industrial production of 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the regeneration and reuse of catalysts, such as aluminum metal-organic frameworks, can be implemented to reduce costs and environmental impact .
化学反应分析
Types of Reactions
1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
相似化合物的比较
1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol can be compared with other spiroquinazoline derivatives:
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: Similar spiro linkage but lacks the thiol group, leading to different chemical reactivity and biological activity.
Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Contains a triazole ring fused to the quinazoline moiety, exhibiting distinct antibacterial properties.
属性
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQXDLBZPHDYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)
![3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2429034.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)
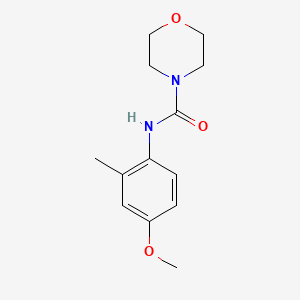
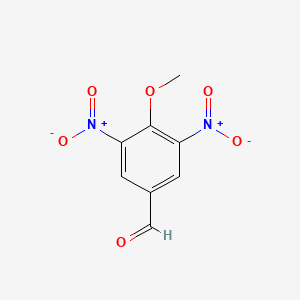
![4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2429042.png)
![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one](/img/structure/B2429046.png)
